SRT3025

Description

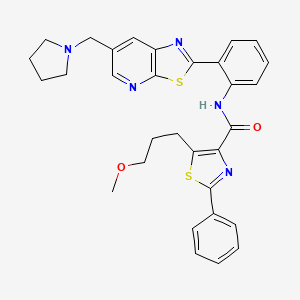

The exact mass of the compound 5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N5O2S2/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRXPMZNBRXCPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336673 | |

| Record name | SRT-3025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231952-55-8 | |

| Record name | SRT-3025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231952558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SRT-3025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SRT-3025 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4WQ6846SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SRT3025: A Potent Activator of SIRT1 for Research in Metabolism and Aging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3025 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of cellular metabolism, stress resistance, and aging. This compound has demonstrated therapeutic potential in preclinical models of metabolic and age-related diseases, including atherosclerosis, diet-induced obesity, and Fanconi anemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualization of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as an allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.[1] This leads to the deacetylation of a wide range of protein targets involved in metabolic regulation and stress responses. Notably, this compound activates wild-type SIRT1 but not the activation-resistant E230K mutant, confirming its specific mechanism of action.[1]

Key downstream targets of SIRT1 that are deacetylated following activation by this compound include:

-

p65 (RelA): A subunit of the NF-κB transcription factor. Deacetylation of p65 by SIRT1 inhibits NF-κB signaling, leading to reduced inflammation.

-

Forkhead box protein O1 (FoxO1): A transcription factor that regulates genes involved in gluconeogenesis, stress resistance, and cell cycle control. Deacetylation of FoxO1 by SIRT1 modulates its transcriptional activity.

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and function. Deacetylation of PGC-1α by SIRT1 enhances its activity.

Quantitative Data

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy and potency of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| EC50 (SIRT1 Activation) | ~2.3 µM | In vitro deacetylation of desTAMRA-peptide | [2] |

| IC50 (Cell Proliferation) | 0.98 µM | SU.86.86 pancreatic adenocarcinoma cells | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Atherosclerosis (ApoE-/- mice)

| Parameter | Vehicle Control | This compound (3.18 g/kg diet) | % Change | Reference |

| Plaque Size | N/A | Significantly reduced | N/A | [4] |

| Total Cholesterol | N/A | Significantly lower | N/A | [4] |

| LDL-Cholesterol | N/A | Significantly lower | N/A | [4] |

| VLDL-Cholesterol | N/A | Significantly lower | N/A | [4] |

| Plasma Pcsk9 | N/A | Reduced | N/A | [4] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Diet-Induced Obesity

| Parameter | Vehicle Control | This compound (100 mg/kg/day) | % Change | Reference |

| Body Weight Gain | N/A | Prevented | -15.9% | [5] |

| Fasting Glucose | N/A | Reduced | -21% | [5] |

| Fasting Insulin (B600854) | N/A | Reduced | -70% | [5] |

| Serum Triglycerides | N/A | Reduced | -41% | [5] |

| Liver Triglycerides | N/A | Reduced | -48% | [5] |

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Dose | Reference |

| Cmax | 2415 ng/mL (3.9 µM) | Mouse | 100 mg/kg | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables.

In Vitro SIRT1 Activity Assay

This protocol is adapted from fluorometric assays for SIRT1 activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue coupled to a fluorophore)

-

Nicotinamide adenine dinucleotide (NAD+)

-

This compound

-

SIRT1 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease that cleaves the deacetylated substrate)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in SIRT1 assay buffer.

-

In a 96-well plate, add the following to each well:

-

SIRT1 assay buffer

-

Diluted this compound or vehicle (DMSO in assay buffer)

-

Recombinant SIRT1 enzyme

-

-

Initiate the reaction by adding the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (excitation ~350-360 nm, emission ~450-460 nm).

-

Calculate the EC50 value by plotting the percent activation against the logarithm of the this compound concentration.

Cell Culture and Treatment

This protocol describes the culture of AML12 mouse hepatoma cells and treatment with this compound.

Materials:

-

AML12 cells

-

DMEM:F12 medium

-

Fetal Bovine Serum (FBS)

-

Insulin, transferrin, selenium, dexamethasone (B1670325) supplements

-

This compound

-

DMSO

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture AML12 cells in DMEM:F12 medium supplemented with 10% FBS, insulin (5 µg/ml), transferrin (5 µg/ml), selenium (5 ng/ml), and dexamethasone (40 ng/ml).[4]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For treatment, prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.1%).

-

Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24 hours).

In Vivo Atherosclerosis Study in ApoE-/- Mice

This protocol describes the induction of atherosclerosis in ApoE-/- mice and treatment with this compound.

Materials:

-

ApoE-/- mice (8 weeks old)

-

High-cholesterol diet (1.25% w/w cholesterol)

-

This compound

-

Placebo

-

Animal housing facilities

Procedure:

-

House the ApoE-/- mice in a temperature-controlled facility with a 12-hour light-dark cycle.

-

Acclimatize the mice for one week before starting the experiment.

-

Divide the mice into two groups: a placebo group and an this compound treatment group.

-

Feed all mice a high-cholesterol diet (1.25% w/w).

-

Supplement the diet of the treatment group with this compound at a dose of 3.18 g/kg of diet.[4]

-

Continue the treatment for 12 weeks.

-

At the end of the study, sacrifice the mice and collect blood and tissues for analysis (e.g., plasma cholesterol levels, plaque size measurement).

Western Blotting for Deacetylation of p65 and FoxO1

This protocol describes the detection of changes in the acetylation status of p65 and FoxO1.

Materials:

-

Liver and skeletal muscle tissue lysates from treated and control animals

-

Primary antibodies: anti-acetyl-lysine, anti-p65, anti-FoxO1

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Protein A/G agarose (B213101) beads for immunoprecipitation

-

Lysis buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Immunoprecipitation:

-

Lyse the tissue samples and pre-clear the lysates.

-

Incubate the lysates with an antibody against the protein of interest (p65 or FoxO1) overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins.

-

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the anti-acetyl-lysine primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal loading, strip the membrane and re-probe with antibodies against total p65 or FoxO1.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound.

Caption: this compound allosterically activates SIRT1, leading to the deacetylation of key downstream targets.

Caption: this compound-mediated SIRT1 activation reduces atherosclerosis by modulating Pcsk9 and Ldlr.

Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model of atherosclerosis.

Conclusion

This compound is a valuable research tool for investigating the role of SIRT1 in health and disease. Its potent and specific activation of SIRT1 allows for the elucidation of downstream signaling pathways and the assessment of therapeutic potential in various preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of metabolism, inflammation, and aging.

References

- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Protocol to Use Mouse Hepatocyte Cell Line AML12 to Study Hepatic Metabolism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

SRT3025: A Technical Guide to a Novel Sirtuin-1 Activating Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3025 is a potent, orally bioavailable small-molecule activator of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase implicated in a wide array of cellular processes central to metabolism, inflammation, and aging. Preclinical investigations have demonstrated the therapeutic potential of this compound in diverse disease models, including atherosclerosis, osteoporosis, Fanconi anemia, and type 2 diabetes. This technical guide provides an in-depth overview of the core scientific data and methodologies related to this compound, intended to serve as a comprehensive resource for researchers and drug development professionals. The document summarizes key quantitative findings in structured tables, details experimental protocols from pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.

Core Compound Information

| Property | Value |

| IUPAC Name | 5-(3-methoxypropyl)-2-phenyl-N-(2-{6-[(pyrrolidin-1-yl)methyl]-[1][2]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-thiazole-4-carboxamide |

| Molecular Formula | C31H31N5O2S2 |

| Molecular Weight | 569.74 g/mol |

| Target | Sirtuin-1 (SIRT1) |

| Mechanism of Action | Allosteric activator |

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric activator of SIRT1, binding to a site distinct from the active site to enhance the enzyme's deacetylase activity. This activation is contingent on the presence of a specific glutamic acid residue at position 230 in the SIRT1 protein. Upon activation, SIRT1 deacetylates a multitude of downstream protein targets, thereby modulating various signaling pathways.

General Mechanism of SIRT1 Activation

The binding of this compound to SIRT1 induces a conformational change that enhances the enzyme's affinity for its substrates, leading to increased deacetylation.

Inhibition of Osteoclastogenesis

In the context of bone metabolism, this compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This is achieved through a dual mechanism involving the activation of AMP-activated protein kinase (AMPK) and the deacetylation of the NF-κB subunit RelA/p65.

Atheroprotective Effects

This compound has demonstrated atheroprotective properties in preclinical models. A key mechanism involves the post-translational regulation of the LDL receptor (Ldlr) and proprotein convertase subtilisin/kexin type 9 (Pcsk9) in hepatocytes.

Improved Hematopoiesis in Fanconi Anemia Models

In preclinical models of Fanconi anemia, this compound has been shown to improve hematopoiesis. The proposed mechanism involves the downregulation of the Egr1-p21 axis, leading to an expansion of hematopoietic stem and progenitor cells.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various disease models.

Atherosclerosis in ApoE-/- Mice[3][4]

| Parameter | Control (High-Cholesterol Diet) | This compound (3.18 g/kg in diet) | % Change |

| Aortic Plaque Size | |||

| Thoraco-abdominal aorta (% of surface) | ~15% | ~5% | ↓ ~67% |

| Aortic root (μm²) | ~450,000 | ~250,000 | ↓ ~44% |

| Plasma Lipids (mg/dL) | |||

| Total Cholesterol | ~800 | ~500 | ↓ ~37.5% |

| LDL Cholesterol | ~600 | ~350 | ↓ ~41.7% |

| VLDL Cholesterol | ~150 | ~100 | ↓ ~33.3% |

Osteoporosis in Ovariectomized (OVX) Mice

| Parameter | Vehicle-treated OVX | This compound (100 mg/kg/day) | % Change vs. Vehicle |

| Vertebral Bone Microarchitecture | |||

| Bone Volume/Total Volume (BV/TV) (%) | ~10% | ~20% | ↑ ~100% |

| Trabecular Number (1/mm) | ~4 | ~6 | ↑ ~50% |

| Trabecular Thickness (mm) | ~0.04 | ~0.05 | ↑ ~25% |

| Femoral Biomechanical Properties | |||

| Maximal Load (N) | ~15 | ~20 | ↑ ~33% |

| Stiffness (N/mm) | ~150 | ~200 | ↑ ~33% |

Type 2 Diabetes in Diet-Induced Obese Mice[1]

| Parameter | Control (High-Fat Diet) | This compound (100 mg/kg/day) | % Change |

| Body Weight Gain | Increased | Prevented | - |

| Glucose Homeostasis | |||

| Fasting Glucose | - | - | ↓ 21% |

| Postprandial Glucose | - | - | ↓ 14% |

| Insulin Levels | |||

| Fasting Insulin | - | - | ↓ 70% |

| Postprandial Insulin | - | - | ↓ 82.7% |

| Serum Triglycerides | - | - | ↓ 41% |

| Hepatic Triglycerides | - | - | ↓ 48% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro SIRT1 Activation Assay

This protocol describes a common method to assess the direct activating effect of compounds on SIRT1 enzymatic activity.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute recombinant human SIRT1 enzyme in reaction buffer to the desired concentration.

-

Prepare a stock solution of a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1) and NAD+ in reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, then further dilute in reaction buffer.

-

-

Reaction Setup:

-

In a 96-well microplate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the SIRT1 enzyme solution to all wells except for the no-enzyme control.

-

Initiate the reaction by adding the substrate/NAD+ mixture to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour), protected from light.

-

-

Detection:

-

Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a fluorescence developer.

-

Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for the development of the fluorescent signal.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percent activation of SIRT1 by this compound relative to the vehicle control.

-

In Vivo Atherosclerosis Study in ApoE-/- Mice[3][4]

This protocol outlines the methodology for evaluating the anti-atherosclerotic effects of this compound in a mouse model.

Protocol:

-

Animal Model and Diet:

-

Use male Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research.

-

At 8 weeks of age, switch the mice to a high-cholesterol diet (e.g., containing 1.25% cholesterol and 15% fat).

-

-

Drug Administration:

-

Prepare the high-cholesterol diet with or without this compound (3.18 g/kg of diet).

-

Administer the respective diets to the control and treatment groups for 12 weeks.

-

-

Tissue Collection:

-

At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for plasma lipid analysis.

-

Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the aorta from the heart to the iliac bifurcation.

-

-

Atherosclerotic Plaque Quantification:

-

En face analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

-

Aortic root analysis: Embed the heart in OCT medium, and collect serial cryosections of the aortic root. Stain the sections with Oil Red O and counterstain with hematoxylin. Quantify the lesion area in multiple sections.

-

-

Plasma Lipid Analysis:

-

Measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in the collected plasma samples using commercially available enzymatic kits.

-

Osteoclastogenesis Assay

This protocol describes an in vitro assay to assess the effect of this compound on the differentiation of bone marrow-derived macrophages into osteoclasts.

Protocol:

-

Cell Isolation and Culture:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in α-MEM supplemented with 10% FBS and M-CSF (macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).

-

-

Osteoclast Differentiation:

-

Plate the BMMs in 96-well plates and culture them in the presence of M-CSF and RANKL (receptor activator of nuclear factor kappa-B ligand) to induce osteoclast differentiation.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO).

-

-

TRAP Staining:

-

After 5-7 days of culture, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.

-

Identify osteoclasts as TRAP-positive multinucleated cells (containing ≥3 nuclei).

-

Quantify the number of osteoclasts per well.

-

-

Western Blot Analysis for Osteoclast Markers: [3][4][5][6][7][8]

-

Lyse the cells at different time points during differentiation to extract total protein.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key osteoclastogenesis markers such as NFATc1 and DC-STAMP, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Clinical Development

This compound has been investigated in a Phase I clinical trial in healthy male volunteers to assess its safety, tolerability, and pharmacokinetics for the potential treatment of metabolic diseases, including type 2 diabetes (ClinicalTrials.gov Identifier: NCT01340911).[9] The study was a randomized, placebo-controlled, single-blind, dose-escalation trial. As of the writing of this guide, the results of this clinical trial have not been publicly disclosed.

Conclusion

This compound is a promising SIRT1 activator with a well-defined mechanism of action and demonstrated efficacy in a range of preclinical disease models. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and cellular homeostasis underscores its therapeutic potential. The data presented in this technical guide provide a solid foundation for further research and development of this compound and other SIRT1-activating compounds. Future studies, including the public disclosure of clinical trial results, will be crucial in determining the translational applicability of this compound in human diseases.

References

- 1. | BioWorld [bioworld.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Dendritic Cell-Specific Transmembrane Protein (DC-STAMP) Regulates Osteoclast Differentiation via the Ca2+/NFATc1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. DC-STAMP Regulates Osteoclastogenesis through the Ca2+ /NFATc1 Axis - ACR Meeting Abstracts [acrabstracts.org]

- 6. researchgate.net [researchgate.net]

- 7. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

The Biological Effects of SRT3025: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT3025 is a synthetic, orally available small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of numerous physiological processes, including metabolism, inflammation, and cellular stress responses. This compound acts as an allosteric activator, enhancing SIRT1's enzymatic activity towards its target proteins. Preclinical studies have demonstrated its therapeutic potential across a spectrum of age-related and metabolic diseases, including atherosclerosis, obesity, type 2 diabetes, osteoporosis, and certain cancers. This document provides a comprehensive overview of the biological effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical models, outlining experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action

This compound functions as a Sirtuin-Activating Compound (STAC). Its primary mechanism involves the direct, allosteric activation of the SIRT1 enzyme.[1][2]

-

Allosteric Activation: this compound binds to a site on the SIRT1 enzyme distinct from the active site, specifically involving the amino acid residue at position 230.[1][2] This binding induces a conformational change that is thought to lower the Michaelis constant (Km) for the acetylated peptide substrate, thereby increasing the enzyme's catalytic efficiency.

-

Substrate Deacetylation: Activated SIRT1 removes acetyl groups from lysine (B10760008) residues on a multitude of histone and non-histone proteins. Key downstream targets deacetylated by this compound-activated SIRT1 include:

-

Specificity: The activating effect of this compound is specific to wild-type SIRT1. It fails to activate the activation-resistant E230K mutant of SIRT1, confirming its specific mechanism of action.[1][2]

Quantitative Data Summary

The biological activity and effects of this compound have been quantified in various preclinical models. The following tables summarize these key findings.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line / System | Biological Context | Reference |

| SIRT1 Activation (EC50) | ~0.1 mM | Recombinant SIRT1 | Enzymatic Activity | [3] |

| Pancreatic Cancer Cell Proliferation (IC50) | 0.98 µM | SU.86.86 cells | Anti-cancer Effect | |

| Osteoclastogenesis Inhibition | Effective at 2 µM | Bone Marrow-Derived Macrophages | Bone Metabolism |

Note: The reported EC50 for SIRT1 activation is unusually high, which may reflect the specific assay conditions used in that study.

Table 2: In Vivo Effects in Disease Models

| Model | Animal | This compound Dose | Duration | Key Quantitative Outcomes | Reference |

| Atherosclerosis | Apoe-/- Mice | 3.18 g/kg in diet | 12 weeks | - Significant reduction in aortic plaque size. - Significant decrease in plasma Total, LDL, and VLDL cholesterol. | [1] |

| Diet-Induced Obesity | C57BL/6 Mice | 100 mg/kg/day | 7 weeks | - 15.9% reduction in body weight gain. - 21% reduction in fasting glucose. - 70% reduction in fasting insulin. - 41% reduction in serum triglycerides. - 48% reduction in liver triglycerides. | [3] |

| Osteoporosis | Ovariectomized Mice | 50-100 mg/kg/day | 6 weeks | - Full reversal of OVX-induced loss of vertebral bone mass and microarchitecture. - Significant decrease in bone sclerostin expression. | |

| Pancreatic Cancer | Panc-1 Xenograft | Not specified | Not specified | - Significant inhibition of tumor growth in vivo. |

Key Biological Effects and Signaling Pathways

Lipid Metabolism and Atherosclerosis

This compound profoundly impacts lipid metabolism, providing significant atheroprotection in preclinical models.[1] The primary mechanism involves the post-translational regulation of the LDL Receptor (LDLR) and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1]

Signaling Pathway: this compound activates SIRT1 in hepatocytes. This leads to a reduction in the secretion of PCSK9, a protein that targets the LDLR for degradation.[1] With less circulating PCSK9, the LDLR is not degraded as rapidly, leading to increased LDLR protein expression on the hepatocyte surface. This, in turn, enhances the clearance of LDL-cholesterol from the bloodstream, reducing plasma cholesterol levels and mitigating atherosclerotic plaque formation.[1] This entire process is dependent on the presence of LDLR, as the beneficial effects of this compound are abolished in LDLR-/- mice.[1]

Bone Metabolism and Osteoporosis

This compound demonstrates anabolic effects on bone. In models of estrogen-deficiency-induced osteoporosis, this compound administration rescued bone loss and improved biomechanical properties. This is achieved by modulating both osteoclast and osteocyte activity.

-

Inhibition of Osteoclastogenesis: this compound inhibits the differentiation of bone-resorbing osteoclasts from their precursor cells (bone marrow-derived macrophages).[2] This effect is mediated by the activation of AMPK and the subsequent deacetylation of RelA/p65, which suppresses the NF-κB signaling required for osteoclast formation.[2]

-

Downregulation of Sclerostin: In osteocytes, this compound-mediated SIRT1 activation leads to the downregulation of sclerostin, a key negative regulator of bone formation. Reduced sclerostin allows for increased Wnt/β-catenin signaling, promoting bone formation.

Cancer

The role of SIRT1 in cancer is complex and context-dependent. However, in pancreatic cancer models, this compound has been shown to inhibit cell growth and survival. Mechanistic studies suggest that STACs, including this compound, can induce a SIRT1-lysosomal-dependent cell death pathway. Furthermore, this compound treatment effectively inhibited tumor growth in Panc-1 xenograft models.[2]

Hematopoiesis

This compound has demonstrated beneficial effects on the hematopoietic system, particularly in the context of bone marrow failure. In models of Fanconi anemia, this compound administration expanded the pool of hematopoietic stem and progenitor cells (HSPCs) and improved overall hematopoiesis. Interestingly, this effect appears to be indirect, as conditional deletion of Sirt1 specifically in hematopoietic cells did not prevent the drug's positive effects, suggesting a systemic or niche-based mechanism of action.

Experimental Protocols

In Vivo Atherosclerosis Study

-

Animal Model: 8-week-old male Apolipoprotein E-deficient (Apoe-/-) mice on a C57BL/6J background.[1]

-

Diet and Treatment: Mice were fed a high-cholesterol diet (1.25% w/w cholesterol). The treatment group received the same diet supplemented with this compound at a concentration of 3.18 g per kg of diet. The control group received the high-cholesterol diet with a placebo.[1]

-

Duration: The treatment period was 12 weeks.[1]

-

Key Analyses:

-

Atherosclerotic Plaque Quantification: Aortas were dissected, stained with Oil Red O, and plaque area was quantified using image analysis software. Aortic root cross-sections were also analyzed for lesion size and composition.[1]

-

Plasma Lipid Profile: Blood was collected after an overnight fast. Plasma levels of total cholesterol, LDL-cholesterol, VLDL-cholesterol, and triglycerides were determined using enzymatic assays and gel filtration chromatography.[1]

-

Protein Expression: Liver and skeletal muscle tissues were harvested for Western blot analysis to assess the expression of LDLR and PCSK9 and the acetylation status of SIRT1 targets (p65, Foxo1) via immunoprecipitation followed by Western blotting.[1]

-

Plasma PCSK9 Levels: Plasma concentrations of PCSK9 were measured by ELISA.[1]

-

In Vitro Hepatocyte Study

-

Cell Line: AML12 (mouse hepatocyte cell line).[1]

-

Treatment: Cells were treated with this compound at various concentrations (e.g., 10 µM) and for different time periods to assess concentration- and time-dependent effects.[1]

-

Key Analyses:

-

Protein Expression: Cell lysates were collected and subjected to Western blot analysis to measure the protein levels of LDLR and PCSK9.[1]

-

PCSK9 Secretion: The concentration of PCSK9 in the cell culture supernatant was measured by ELISA to determine the effect of this compound on its secretion.[1]

-

LDL Uptake Assay: Cells were treated with this compound, followed by incubation with fluorescently labeled LDL (e.g., DiI-LDL). LDL uptake was then quantified using fluorescence microscopy or flow cytometry.[1]

-

SIRT1 Dependence: To confirm the role of SIRT1, experiments were repeated in cells where SIRT1 was knocked down using siRNA or overexpressed using a plasmid vector.[1]

-

Safety, Tolerability, and Clinical Development

In preclinical animal models, this compound was reported to be well-tolerated.[2] For instance, in the 12-week atherosclerosis study, plasma levels of liver enzymes (glutamic oxaloacetic transaminase, glutamic pyruvic transaminase) were not significantly different between this compound-treated and placebo-treated mice, suggesting no overt hepatotoxicity at the administered dose.[1]

This compound entered a Phase I clinical trial (NCT01340911) to evaluate its safety, tolerability, and pharmacokinetics in healthy male volunteers.[3] The study was designed to assess single and multiple ascending doses. However, the results of this clinical trial have not been made publicly available in the scientific literature. Therefore, the safety and efficacy profile of this compound in humans remains uncharacterized.

Conclusion

This compound is a potent and specific activator of SIRT1 with a well-defined allosteric mechanism of action. Extensive preclinical data robustly support its therapeutic potential in a range of disorders linked to metabolic dysregulation and aging. Its profound effects on the PCSK9-LDLR axis highlight a novel mechanism for cholesterol-lowering and atheroprotection. Furthermore, its beneficial impacts on bone metabolism, hematopoiesis, and cancer cell viability underscore its pleiotropic effects. While the compound advanced to Phase I clinical trials, the lack of published human data means its future as a therapeutic agent is yet to be determined. The comprehensive preclinical evidence presented here provides a strong foundation for further investigation into the therapeutic applications of SIRT1 activation.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing… [ouci.dntb.gov.ua]

SRT3025 in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SRT3025, a small-molecule activator of Sirtuin 1 (SIRT1), and its significant role in cellular metabolism studies. This compound has been investigated for its therapeutic potential in metabolic diseases, including type 2 diabetes and atherosclerosis.[1][2] This document consolidates key findings on its mechanism of action, its effects on lipid and glucose metabolism, and its influence on mitochondrial function, presenting quantitative data, detailed experimental protocols, and visual pathways to support further research and development.

Core Mechanism of Action

This compound is an orally available, small-molecule compound that functions as a potent activator of SIRT1, an NAD⁺-dependent protein deacetylase.[3][4] SIRT1 is a crucial sensor of the cell's energy status and regulates a wide array of physiological processes, including metabolism, stress responses, and inflammation.[4][5] The activation of SIRT1 by this compound is allosteric; it binds to the enzyme-peptide substrate complex, reducing the Michaelis constant for the acetylated substrate and thereby increasing the enzyme's deacetylase activity.[6][7] Specifically, it has been shown that this compound activates wild-type SIRT1 but not the activation-resistant E230K mutant, indicating a specific binding interaction at the catalytic core.[3][6]

Upon activation, SIRT1 deacetylates numerous downstream target proteins, including transcription factors and enzymes, modulating their activity and influencing metabolic pathways.[4][8] Key targets include p65 (a subunit of NF-κB), Forkhead box protein O1 (FOXO1), and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are central to regulating inflammation, glucose metabolism, and mitochondrial biogenesis, respectively.[6][8][9]

Effects on Lipid Metabolism and Atherosclerosis

This compound has demonstrated significant beneficial effects on lipid profiles and the progression of atherosclerosis in preclinical models.[6][10] Studies in apolipoprotein E-deficient (ApoE-/-) mice fed a high-cholesterol diet showed that this compound treatment decreased plasma levels of LDL-cholesterol and total cholesterol, leading to a reduction in atherosclerosis.[6][10][11]

A key mechanism underlying these effects is the post-translational regulation of the LDL receptor (Ldlr) and Proprotein Convertase Subtilisin/Kexin type 9 (Pcsk9).[6] this compound treatment increases the protein expression of Ldlr in the liver while reducing the plasma levels of Pcsk9.[6][11] This occurs because SIRT1 activation attenuates the secretion of Pcsk9 from hepatocytes.[6][10] With less Pcsk9 in circulation, Pcsk9-mediated degradation of Ldlr is reduced, leading to higher Ldlr expression on the hepatocyte surface, increased LDL uptake from the blood, and consequently lower plasma LDL-cholesterol levels.[6][10]

Table 1: Quantitative Effects of this compound on Metabolic Parameters in Preclinical Models

| Parameter | Model | Dosage | Duration | Result | Citation |

| SIRT1 Activity | In vitro | EC50 of 0.1 µM | N/A | Fourfold activation of deacetylase activity | [1] |

| Body Weight | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 15.9% reduction (vs. 9.5% increase with pioglitazone) | [1] |

| Postprandial Glucose | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 14% reduction | [1] |

| Fasting Glucose | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 21% reduction | [1] |

| Postprandial Insulin | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 82.7% reduction | [1] |

| Fasting Insulin | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 70% reduction | [1] |

| Serum Triglycerides | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 41% reduction | [1] |

| Liver Triglycerides | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 48% reduction (vs. 69% increase with pioglitazone) | [1] |

| Plasma LDL/VLDL | ApoE-/- mice | 3.18 g/kg in diet | 12 weeks | Significant decrease in LDL, VLDL, and total cholesterol | [6][12] |

| Pancreatic Cancer Cell Proliferation | SU.86.86 cells | IC50 of 0.98 µM | N/A | Inhibition of proliferation | [12] |

Role in Glucose Homeostasis and Energy Expenditure

This compound improves glucose tolerance and insulin sensitivity, key factors in managing type 2 diabetes.[1] In mice with diet-induced obesity, treatment with this compound led to significant reductions in both fasting and postprandial glucose and insulin levels.[1] These effects are linked to increased overall energy expenditure.[1]

The metabolic benefits of this compound are also mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][13] SIRT1 and AMPK have a reciprocal relationship; SIRT1 can deacetylate and activate LKB1, the upstream kinase of AMPK, while AMPK can increase cellular NAD⁺ levels, thereby activating SIRT1.[9][13] This coordinated activation enhances mitochondrial function and promotes catabolic processes like fatty acid oxidation and glycolysis to generate ATP.[9][13][14]

Key Experimental Protocols

The study of this compound in cellular metabolism involves a combination of in vivo animal models and in vitro cell-based assays. Below are summarized methodologies for key experiments.

This protocol is designed to assess the effect of this compound on body weight, glucose homeostasis, and lipid profiles in a model of obesity and insulin resistance.

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12 weeks to induce obesity.[1]

-

Treatment Groups: Mice are randomized into groups: Vehicle control, this compound (e.g., 100 mg/kg/day), and a positive control like Pioglitazone.[1]

-

Drug Administration: this compound is administered orally (e.g., via gavage or supplemented in the diet) for a period of 7-12 weeks.[1][6]

-

Monitoring: Body weight and food intake are monitored regularly.

-

Metabolic Testing:

-

Glucose Tolerance Test (GTT): Performed after an overnight fast. Glucose (e.g., 2 g/kg) is administered via intraperitoneal injection, and blood glucose is measured at 0, 15, 30, 60, and 120 minutes.

-

Insulin Tolerance Test (ITT): Performed after a short fast. Insulin (e.g., 0.75 U/kg) is administered, and blood glucose is measured at timed intervals.

-

-

Terminal Sample Collection: At the end of the study, mice are fasted overnight. Blood is collected for analysis of plasma glucose, insulin, total cholesterol, and triglycerides. Tissues such as the liver, skeletal muscle, and adipose tissue are harvested for Western blot, PCR, or histological analysis.[1][6]

This protocol assesses the direct effects of this compound on liver cells, which are central to lipid metabolism.

-

Cell Culture: Mouse hepatoma AML12 cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with serum and growth factors.[6]

-

Treatment: Cells are seeded and allowed to adhere. The media is then replaced with serum-free media containing various concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) for a specified time (e.g., 24-48 hours).[3][6]

-

Sample Collection:

-

Supernatant: The culture medium is collected to measure the concentration of secreted Pcsk9 via ELISA.

-

Cell Lysate: The cells are washed with PBS and lysed using RIPA buffer with protease and phosphatase inhibitors.

-

-

Western Blot Analysis:

-

Total protein from the cell lysate is quantified using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against Ldlr, Pcsk9, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[6]

-

This protocol measures the direct effect of this compound on the enzymatic activity of SIRT1.

-

Reaction Mixture: A reaction is prepared containing recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), and NAD⁺ in an assay buffer.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations (e.g., in a dose-response curve from 0.01 to 10 µM). A vehicle control is also included.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

-

Development: A developer solution containing a protease (e.g., trypsin) is added. The developer cleaves the deacetylated peptide, releasing a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: The increase in fluorescence is proportional to SIRT1 activity. The EC50 (the concentration of this compound that produces 50% of the maximal activation) is calculated from the dose-response curve.[1]

References

- 1. | BioWorld [bioworld.com]

- 2. SRT-3025 - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparing and Contrasting the Roles of AMPK and SIRT1 in Metabolic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT3025 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a key regulator of metabolism and cellular stress responses. Research into this compound has highlighted its potential as a therapeutic agent for a variety of age-related diseases, including metabolic disorders, atherosclerosis, and osteoporosis. This document provides an in-depth technical overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the core signaling pathways involved.

Mechanism of Action

This compound functions as an allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its substrates. This mechanism is dependent on the presence of a wild-type SIRT1 protein; this compound is unable to activate the activation-resistant E230K mutant of SIRT1.[1][2] The primary molecular effect of this compound is the potentiation of SIRT1's deacetylase activity, leading to the deacetylation of numerous downstream targets involved in metabolism, inflammation, and cellular survival.

Preclinical Research in Age-Related Diseases

This compound has been investigated in several preclinical models of age-related diseases, demonstrating promising therapeutic effects.

Atherosclerosis

In a key study utilizing Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis, this compound treatment led to a significant reduction in atherosclerotic plaque size.[3][4] This effect was associated with decreased plasma levels of total cholesterol and LDL-cholesterol.[3][4] Mechanistically, this compound was shown to increase the protein expression of the LDL receptor (Ldlr) and decrease the secretion of proprotein convertase subtilisin/kexin type 9 (Pcsk9) from hepatocytes, leading to enhanced LDL cholesterol uptake.[3][4]

Diet-Induced Obesity and Metabolic Disorders

Preclinical data presented at the 72nd Annual Meeting & Scientific Sessions of the American Diabetes Association (ADA) demonstrated the efficacy of this compound in a diet-induced obesity mouse model.[5] Treatment with this compound prevented body weight gain and improved glucose metabolism, as evidenced by reductions in postprandial and fasting glucose and insulin (B600854) levels.[5] These effects were linked to increased energy expenditure and fatty acid oxidation.[5]

Osteoporosis

In an ovariectomy-induced mouse model of osteoporosis, a condition mimicking postmenopausal bone loss, oral administration of this compound reversed the decline in vertebral bone mass and microarchitecture.[6] The treatment also led to a decrease in the expression of sclerostin, a negative regulator of bone formation.[6]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Effects of this compound on Atherosclerosis in ApoE-/- Mice

| Parameter | Control (Placebo) | This compound-Treated | Percentage Change | Reference |

| Aortic Plaque Size | Data not specified | Significantly reduced | - | [3] |

| Total Plasma Cholesterol | Data not specified | Significantly lower | - | [3] |

| Plasma LDL-Cholesterol | Data not specified | Significantly lower | - | [3] |

Table 2: Effects of this compound on Diet-Induced Obesity in Mice

| Parameter | Control | This compound (100 mg/kg) | Percentage Change vs Control | Reference |

| Body Weight Gain | - | Prevented | - | [5] |

| Postprandial Glucose | - | - | ↓ 14% | [5] |

| Fasting Glucose | - | - | ↓ 21% | [5] |

| Postprandial Insulin | - | - | ↓ 82.7% | [5] |

| Fasting Insulin | - | - | ↓ 70% | [5] |

| Serum Triglycerides | - | - | ↓ 41% | [5] |

| Liver Triglycerides | - | - | ↓ 48% | [5] |

Table 3: Effects of this compound on Ovariectomy-Induced Bone Loss in Mice

| Parameter | Ovariectomized (OVX) Control | OVX + this compound (50 mg/kg/d) | OVX + this compound (100 mg/kg/d) | Reference |

| Vertebral Bone Mass | Significantly decreased | Reversed to sham levels | Reversed to sham levels | [6] |

| Vertebral Microarchitecture | Deteriorated | Reversed to sham levels | Reversed to sham levels | [6] |

| Sclerostin Expression | Increased | Decreased | Decreased | [6] |

Signaling Pathways

The therapeutic effects of this compound are mediated through the activation of SIRT1 and the subsequent deacetylation of its downstream targets. The following diagrams illustrate the key signaling pathways involved.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models

-

Atherosclerosis Model:

-

Animal: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6J background.

-

Diet: High-cholesterol diet (1.25% w/w cholesterol).

-

Treatment: this compound (3.18 g/kg of diet) or placebo mixed into the high-cholesterol diet for 12 weeks, starting at 8 weeks of age.

-

Endpoint Analysis: Quantification of atherosclerotic plaque area in the aorta, measurement of plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).[3][4]

-

-

Diet-Induced Obesity Model:

-

Animal: Male mice susceptible to diet-induced obesity (e.g., C57BL/6J).

-

Diet: High-fat diet (e.g., 60% kcal from fat).

-

Treatment: this compound administered orally (e.g., 100 mg/kg/day) for a specified period (e.g., 7 weeks) after an initial period on the high-fat diet (e.g., 12 weeks).[5]

-

Endpoint Analysis: Body weight, glucose tolerance tests, insulin tolerance tests, plasma insulin and glucose levels, and analysis of triglyceride content in serum and liver.[5]

-

-

Osteoporosis Model:

-

Animal: Female C57BL/6 mice.

-

Procedure: Bilateral ovariectomy (OVX) to induce estrogen deficiency.

-

Treatment: Oral gavage of this compound (50 or 100 mg/kg/day) or vehicle for 6 weeks, starting 6 weeks post-OVX.[6]

-

Endpoint Analysis: Micro-computed tomography (µCT) analysis of vertebral and femoral bone mass and microarchitecture, measurement of bone turnover markers, and analysis of sclerostin expression.[6]

-

Cell Culture and In Vitro Assays

-

Cell Line: AML12 (alpha mouse liver 12) cells, a mouse hepatocyte cell line.

-

Culture Conditions: Cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% fetal bovine serum, insulin, transferrin, and selenium.

-

This compound Treatment: Cells are treated with varying concentrations of this compound or vehicle (DMSO) for specified time points to assess effects on protein expression and secretion.

-

Western Blot Analysis for Ldlr and Pcsk9:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Ldlr, Pcsk9, and a loading control (e.g., β-actin).

-

Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Clinical Development

A Phase 1 clinical trial (NCT01340911) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers.[3] The study was a randomized, placebo-controlled, single-blind, dose-escalation trial.[3] While the trial has been completed, detailed results have not been widely published in peer-reviewed literature.

Pharmacokinetics and Safety

-

Pharmacokinetics: In preclinical studies with mice, this compound administered at 100 mg/kg resulted in maximum plasma concentrations of 2415 ng/mL (3.9 µM), which is well above its EC50 of 0.1 µM for SIRT1 activation.[5]

-

Safety and Tolerability: Preclinical studies in mice indicated that this compound was well-tolerated.[1] In the ApoE-/- mouse study, there were no significant differences in plasma levels of liver enzymes (glutamic oxaloacetic transaminase, glutamic pyruvic transaminase, and alkaline phosphatase) between the this compound-treated and placebo groups, suggesting no overt liver toxicity at the tested dose.[1]

Conclusion

This compound is a potent and specific activator of SIRT1 with demonstrated efficacy in preclinical models of several age-related diseases, including atherosclerosis, obesity, and osteoporosis. Its mechanism of action, centered on the allosteric activation of SIRT1 and subsequent modulation of key metabolic and inflammatory pathways, presents a compelling rationale for its further investigation as a therapeutic agent. While clinical data remains limited in the public domain, the robust preclinical findings underscore the potential of this compound and similar SIRT1 activators in the development of novel treatments for diseases of aging. This technical guide provides a foundational resource for researchers and drug development professionals interested in the science and therapeutic potential of this compound.

References

- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmexec.com [pharmexec.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. fiercebiotech.com [fiercebiotech.com]

Preclinical Profile of SRT3025: A Sirtuin-1 Activating Compound

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

SRT3025 is an orally bioavailable, small-molecule activator of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase implicated in cellular metabolism, stress resistance, and longevity. Preclinical investigations have explored the therapeutic potential of this compound across a spectrum of age-related and metabolic diseases, including atherosclerosis, osteoporosis, metabolic syndrome, and certain cancers. This document provides a comprehensive technical overview of the key preclinical findings, detailing the compound's mechanism of action, summarizing significant in vitro and in vivo study outcomes, and outlining the experimental protocols utilized in these foundational studies. The data presented herein support the role of SIRT1 activation by this compound as a promising strategy for various clinical indications.

Core Mechanism of Action

This compound functions as a direct, allosteric activator of the SIRT1 enzyme.[1] It binds to a site on the SIRT1 catalytic core involving the E230 residue, enhancing the enzyme's deacetylase activity towards its target substrates.[1] This activation is specific, as this compound fails to activate SIRT1 mutants with a substitution at this position (E230K).[1] The downstream effects of this compound are mediated through the deacetylation of numerous protein targets involved in inflammation, metabolism, and cell survival. Key validated targets include:

-

p65 (RelA): A subunit of the NF-κB complex. Deacetylation of p65 at lysine (B10760008) 310 by SIRT1 inhibits NF-κB transcriptional activity, thereby reducing the expression of pro-inflammatory genes.[2]

-

Forkhead Box O1 (Foxo1): A transcription factor that regulates genes involved in stress resistance and metabolism. SIRT1-mediated deacetylation modulates Foxo1 activity.[1]

-

AMP-activated protein kinase (AMPK): this compound treatment leads to the activation of AMPK, a central regulator of cellular energy homeostasis, which plays a role in the inhibition of osteoclastogenesis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: Summary of In Vitro Efficacy

| Assay Type | Cell Line / System | Key Parameter | Result | Reference |

| SIRT1 Activation | Cell-free enzymatic assay | EC50 (for 4-fold activation) | ~0.1 µM | [3] |

| Anti-Proliferation | SU.86.86 (Pancreatic Adenocarcinoma) | IC50 | 0.98 µM | [4] |

| Osteoclastogenesis Inhibition | Mouse Bone Marrow Macrophages (BMMs) | Effective Concentration | 2 µM | [4] |

| LDL Uptake | AML12 Mouse Hepatocytes | Outcome | Concentration- and time-dependent increase | [1] |

Table 2: Summary of In Vivo Efficacy

| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Atherosclerosis | ApoE-/- Mice on High-Cholesterol Diet | 3.18 g/kg in diet for 12 weeks | Significant reduction in atherosclerotic plaque size; Decreased plasma Total, LDL-, and VLDL-cholesterol. | [1] |

| Diet-Induced Obesity | C57BL/6 Mice on High-Fat Diet | 100 mg/kg/day (p.o.) for 7 weeks | 15.9% reduction in body weight gain; Improved glucose tolerance and insulin (B600854) sensitivity. | [3] |

| Pancreatic Cancer | Panc-1 Xenograft (nu/nu mice) | 50-200 mg/kg (p.o.) | Inhibition of tumor growth. | [2] |

| Fanconi Anemia | Fancd2-/- Mice | Not Specified | Increased hematopoietic stem and progenitor cells (HSPCs), platelets, and white blood cells. | [5] |

Table 3: Pharmacokinetic Profile

Detailed pharmacokinetic parameters such as half-life, AUC, and bioavailability for this compound are not publicly available. However, studies in animal models confirm its oral availability and distribution to target tissues.

| Parameter | Animal Model | Dose | Observation | Reference |

| Plasma Concentration | Diet-Induced Obese Mice | 100 mg/kg (p.o.) | Cmax of 2415 ng/mL (3.9 µM), exceeding the in vitro EC50. | [3] |

| Tissue Distribution | ApoE-/- Mice | 3.18 g/kg in diet | Pharmacokinetic analysis confirmed the drug reached target tissues. | [1] |

Signaling Pathways and Workflows

Visual diagrams of key signaling pathways and experimental workflows are provided below to illustrate the mechanisms and study designs discussed.

This compound Mechanism in Atheroprotection

Caption: this compound activates SIRT1, reducing Pcsk9 secretion and Ldlr degradation.

This compound Mechanism in Osteoclastogenesis Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression [dash.harvard.edu]

An In-depth Technical Guide to the Investigation of SRT3025 in Osteoporosis Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoporosis, a progressive skeletal disease characterized by low bone mass and microarchitectural deterioration, poses a significant global health challenge. Current therapeutic strategies primarily focus on anti-resorptive or anabolic agents, each with inherent limitations. Emerging research has identified the Sirtuin 1 (SIRT1) pathway as a promising therapeutic target. SRT3025, a synthetic SIRT1-activating compound (STAC), has demonstrated significant potential in preclinical osteoporosis models. This technical guide provides a comprehensive overview of the investigation of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Mechanism of Action of this compound in Bone Metabolism

This compound primarily exerts its beneficial effects on bone through the activation of SIRT1, a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. In the context of bone, SIRT1 activation by this compound orchestrates a dual anabolic and anti-resorptive effect.

Anabolic Effects: this compound has been shown to down-regulate sclerostin, a potent inhibitor of bone formation produced by osteocytes.[1] Sclerostin antagonizes the Wnt/β-catenin signaling pathway, which is essential for osteoblast differentiation and function. By inhibiting sclerostin, this compound effectively activates Wnt/β-catenin signaling, leading to increased bone formation.[1][2][3] This is reflected by an increase in serum markers of bone formation, such as the propeptide of type I procollagen (B1174764) (P1NP).[1]

Anti-Resorptive Effects: In addition to its anabolic properties, this compound has been demonstrated to inhibit osteoclastogenesis, the process of osteoclast formation.[4][5][6] Osteoclasts are the primary cells responsible for bone resorption. This compound inhibits the RANKL-induced differentiation of bone marrow-derived macrophages into mature osteoclasts.[4][5][6] The underlying mechanism involves the activation of AMPK and the deacetylation of RelA/p65, a critical step for NF-κB activation, a key signaling pathway in osteoclastogenesis.[4][5] This inhibition of osteoclast formation and function contributes to the overall net gain in bone mass observed with this compound treatment. Furthermore, this compound's anti-osteoclastogenic actions are also mediated by the deacetylation of FoxO transcription factors.[7][8]

Quantitative Data from Preclinical Studies

The efficacy of this compound in mitigating osteoporotic bone loss has been evaluated in the ovariectomized (OVX) mouse model, a well-established preclinical model that mimics postmenopausal osteoporosis. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Vertebral Bone Microarchitecture in OVX Mice

| Parameter | Sham | OVX + Vehicle | OVX + this compound (50 mg/kg/d) | OVX + this compound (100 mg/kg/d) |

| Bone Volume/Total Volume (BV/TV, %) | 15.2 ± 1.1 | 8.9 ± 0.7 | 14.8 ± 1.2 | 15.5 ± 1.3 |

| Trabecular Number (Tb.N, 1/mm) | 4.1 ± 0.2 | 2.9 ± 0.2 | 4.0 ± 0.3 | 4.2 ± 0.3 |

| Trabecular Thickness (Tb.Th, µm) | 38.1 ± 1.0 | 31.2 ± 1.1 | 37.9 ± 1.2 | 37.5 ± 1.1 |

| Trabecular Separation (Tb.Sp, µm) | 205 ± 12 | 315 ± 20 | 212 ± 15 | 201 ± 14 |

Data adapted from a study in 9-week-old C57BL/6 mice, 6 weeks post-OVX, with 6 weeks of this compound treatment.[1][9][10]

Table 2: Effect of this compound on Femoral Biomechanical Properties in OVX Mice

| Parameter | Sham | OVX + Vehicle | OVX + this compound (100 mg/kg/d) |

| Ultimate Load (N) | 18.5 ± 0.8 | 14.2 ± 0.7 | 17.9 ± 0.9 |

| Stiffness (N/mm) | 125 ± 8 | 95 ± 6 | 120 ± 7 |

| Energy to Failure (mJ) | 12.1 ± 1.1 | 8.5 ± 0.8 | 11.5 ± 1.0 |

Data represents the force required to fracture the femoral neck and reflects the bone's strength.[1][9][10]

Table 3: Effect of this compound on Bone Turnover Markers

| Marker | OVX + Vehicle | OVX + this compound |

| Serum P1NP (ng/mL) - Formation | Decreased vs. Sham | Significantly Increased vs. Vehicle |

| Serum CTX (ng/mL) - Resorption | Increased vs. Sham | No Significant Change vs. Vehicle |

| Serum RANKL (pg/mL) - Resorption | Increased vs. Sham | No Significant Change vs. Vehicle |

P1NP (Procollagen type I N-terminal propeptide) is a marker of bone formation. CTX (C-terminal telopeptide of type I collagen) and RANKL (Receptor activator of nuclear factor kappa-B ligand) are markers of bone resorption. The data indicates that this compound promotes an "anabolic window" by stimulating bone formation without a concurrent increase in bone resorption.[1]

Experimental Protocols

Ovariectomy (OVX)-Induced Osteoporosis Model in Mice

The OVX model is the most widely used animal model for studying postmenopausal osteoporosis.[11][12][13][14]

-

Animal Strain: C57BL/6 female mice are commonly used.[1]

-

Age: Mice are typically 8-10 weeks old at the time of surgery.[1]

-

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[14]

-

Make a small dorsal midline incision in the skin over the lumbar region.[14]

-

Move the skin to one side to expose the underlying muscle wall.

-

Make a small incision in the muscle to enter the peritoneal cavity.

-

Locate the ovary, which is typically embedded in a fat pad.

-

Ligate the ovarian blood vessels and the fallopian tube with absorbable sutures.

-

Remove the ovary.

-

Repeat the procedure on the contralateral side.

-

Suture the muscle and skin incisions.

-

A sham operation, where the ovaries are located but not removed, is performed on the control group.

-

-

Post-Operative Care: Provide analgesics and monitor the animals for recovery.

-

Study Timeline: Bone loss is typically established by 6 weeks post-OVX, at which point treatment with this compound can be initiated.[1] The treatment duration is often 6 weeks.[1]

Micro-Computed Tomography (µCT) Analysis of Bone Microarchitecture

µCT is a high-resolution imaging technique used to quantify three-dimensional bone structure.[15][16][17][18]

-

Sample Preparation: Femora and lumbar vertebrae are dissected, cleaned of soft tissue, and fixed in 70% ethanol.

-

Scanning:

-

Samples are placed in a sample holder and scanned using a desktop µCT system.

-

Typical scanning parameters for murine bones include a voxel size of 6-10 µm.[15]

-

-

Image Reconstruction and Analysis:

-

The scanned images are reconstructed into a 3D dataset.

-

A region of interest (ROI) is defined for analysis (e.g., the trabecular bone of the distal femur or the vertebral body).

-

Bone is segmented from the background using a global thresholding procedure.

-

Standard morphometric parameters are calculated, including:

-

Bone Volume/Total Volume (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

-

In Vitro Osteoclastogenesis Assay

This assay is used to assess the effect of this compound on the differentiation of osteoclasts from their precursor cells.[4][5][6]

-

Cell Source: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice.

-

Procedure:

-

Flush the bone marrow from the femurs and tibias.

-

Culture the bone marrow cells in the presence of M-CSF (Macrophage colony-stimulating factor) for several days to generate BMMs.

-

Plate the BMMs in culture dishes.

-

Induce osteoclast differentiation by adding RANKL (Receptor activator of nuclear factor kappa-B ligand) to the culture medium.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

Culture the cells for 4-6 days, replacing the medium every 2-3 days.

-

-

Analysis:

-

Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.

-

Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.

-

A pit formation assay can also be performed by culturing the cells on dentin or a synthetic bone-like material to assess their resorptive activity.

-

In Vitro Osteoblast Differentiation and Mineralization Assay

This assay evaluates the impact of this compound on the differentiation and function of osteoblasts.

-

Cell Source: Primary human osteoblasts or mesenchymal stem cells (MSCs) are commonly used.[19][20][21][22]

-

Procedure:

-

Plate the cells in culture dishes and grow them to confluence in a growth medium.

-

Induce osteogenic differentiation by switching to an osteogenic medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.

-

Treat the cells with this compound or a vehicle control.

-

Culture the cells for 14-21 days, changing the medium every 2-3 days.

-

-

Analysis:

-

Alkaline Phosphatase (ALP) Staining: ALP is an early marker of osteoblast differentiation. Cells are fixed and stained for ALP activity at an early time point (e.g., day 7).[19]

-

Alizarin Red S Staining: Alizarin Red S stains calcium deposits, indicating matrix mineralization, a late-stage marker of osteoblast function. Cells are stained at a later time point (e.g., day 21).[20][21]

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its investigation in an osteoporosis model.

References

- 1. The Sirtuin1 Activator this compound Down-Regulates Sclerostin and Rescues Ovariectomy-Induced Bone Loss and Biomechanical Deterioration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of sirtuins in bone biology: Potential implications for novel therapeutic strategies for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuin1 (Sirt1) promotes cortical bone formation by preventing β-catenin sequestration by FoxO transcription factors in osteoblast progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]

- 5. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sirtuin1 Suppresses Osteoclastogenesis by Deacetylating FoxOs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirtuin1 Suppresses Osteoclastogenesis by Deacetylating FoxOs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice [scholarworks.indianapolis.iu.edu]

- 11. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]

- 13. mdpi.com [mdpi.com]

- 14. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. Micro-computed tomography assessment of bone structure in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Micro-CT–Based Bone Microarchitecture Analysis of the Murine Skull | Springer Nature Experiments [experiments.springernature.com]

- 19. Protocols - Ossiform - WE PRINT BONE [ossiform.com]

- 20. Differentiation of Primary Human Osteoblasts [sigmaaldrich.com]

- 21. ixcellsbiotech.com [ixcellsbiotech.com]

- 22. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]

SRT3025 and its Role in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction